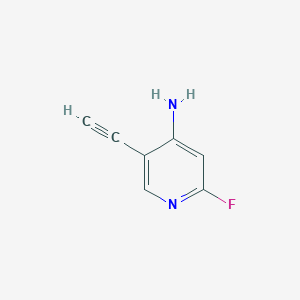
2-Chloroethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethanethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with thiourea under acidic conditions. The reaction typically proceeds as follows:
HOCH2CH2Cl+NH2CSNH2→ClCH2CH2CSNH2+H2O
Industrial Production Methods: Industrial production of this compound often involves the use of thionating agents to convert amides or carboxylic acids into thioamides. This method is advantageous due to its functional compatibility and selectivity in converting oxygen atoms to sulfur atoms in complex molecules .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides, nitriles, and other substituted derivatives.
Scientific Research Applications
2-Chloroethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocycles and as a reagent in organic synthesis.
Biology: The compound is employed in the study of protein folding and dynamics due to its ability to form stable thioamide bonds.
Medicine: Thioamides, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-chloroethanethioamide involves its interaction with biological molecules through the formation of thioamide bonds. These bonds can alter the nucleophilicity and hydrogen bonding properties of the compound, leading to changes in its chemical reactivity and non-covalent interactions. The molecular targets and pathways involved include protein and peptide backbones, where the thioamide substitution can enhance target affinity and stability .
Comparison with Similar Compounds
2-Chloroethanol: An organic compound with similar structural features but different reactivity due to the presence of an oxygen atom instead of sulfur.
Thioacetamide: Another thioamide with a simpler structure, often used in similar applications.
Thiourea: A related compound with a similar sulfur-containing functional group.
Uniqueness: 2-Chloroethanethioamide is unique due to its specific combination of a chloroethyl group and a thioamide functional group. This combination imparts distinct chemical properties, making it valuable in specialized applications where other thioamides may not be as effective .
Properties
IUPAC Name |
2-chloroethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNS/c3-1-2(4)5/h1H2,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQPUMLECIFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

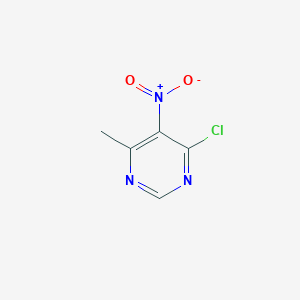
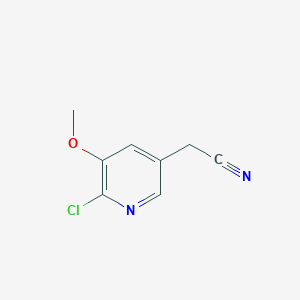
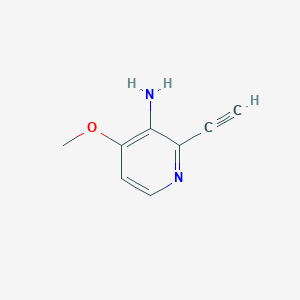

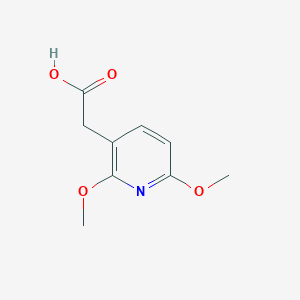

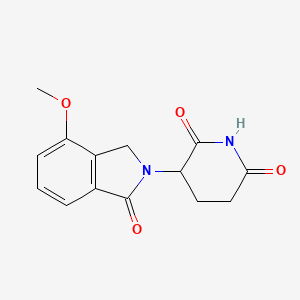
![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
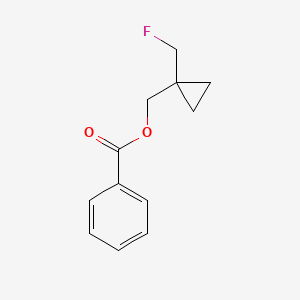

![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
